molecular formula C12H12N2O B1283701 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 936074-69-0

7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B1283701
CAS No.: 936074-69-0
M. Wt: 200.24 g/mol
InChI Key: VSPRWBIYAAFWNR-UHFFFAOYSA-N
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Description

7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is a tetrahydrocarbazole derivative characterized by an amino (-NH₂) substituent at the 7-position of the carbazole core. The carbazole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system and ability to engage in π-π interactions and hydrogen bonding, making it a key motif in alkaloids and synthetic pharmaceuticals. The amino group at the 7-position introduces strong electron-donating effects and hydrogen-bonding capabilities, which can modulate solubility, crystallinity, and biological activity .

Properties

IUPAC Name

7-amino-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-7-4-5-8-9-2-1-3-11(15)12(9)14-10(8)6-7/h4-6,14H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPRWBIYAAFWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587993
Record name 7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-69-0
Record name 7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation and Cyclization

A foundational approach involves the Friedel-Crafts alkylation of indole derivatives followed by cyclization. For example, 2,3,4,9-tetrahydro-1H-carbazol-1-one can be synthesized via acid-catalyzed intramolecular cyclization of 4-(indol-2-yl)-4-oxobutanal derivatives. This intermediate is subsequently aminated at the 7-position using nucleophilic substitution or reductive amination.

Procedure :

  • Step 1 : React 4-(indol-2-yl)-4-oxobutanal with p-toluenesulfonic acid (p-TsOH) in acetonitrile to form the tetrahydrocarbazolone core via intramolecular Friedel-Crafts hydroxyalkylation.
  • Step 2 : Treat the intermediate with ammonium chloride or hydroxylamine hydrochloride under acidic conditions to introduce the amino group.

Key Data :

Parameter Value Source
Yield (Step 1) 70–85%
Yield (Step 2) 60–75%
Reaction Time 2–6 hours per step

One-Pot Cascade Reactions

Brønsted Acid-Catalyzed Functionalization

A streamlined method employs p-TsOH as a catalyst to enable tandem Friedel-Crafts and nucleophilic substitution reactions in a single pot. This approach avoids isolating intermediates, improving efficiency.

Procedure :

  • Combine 4-(indol-2-yl)-4-oxobutanal with thiols or amines in hexafluoroisopropanol (HFIP) or acetonitrile.
  • Catalyze with p-TsOH (10 mol%) at 60–120°C for 2–5 hours.

Example :

  • Substrate : 4-(1-Methylindol-2-yl)-4-oxobutanal
  • Nucleophile : Ammonia (NH₃)
  • Yield : 78%

Advantages :

  • Reduces purification steps.
  • Compatible with diverse nucleophiles (thiols, sulfinates, heteroarenes).

Green Synthesis Using Ionic Liquids

Solvent-Free Cyclocondensation

A sustainable route utilizes ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) as both solvent and catalyst. This method minimizes waste and energy consumption.

Procedure :

  • Reflux phenylhydrazine hydrochloride and cyclohexanone derivatives in [bmim]BF₄ at 80–100°C for 4–8 hours.
  • Isolate the product via filtration and recrystallization.

Key Data :

Parameter Value Source
Yield 65–80%
Catalyst Loading 20 mol%
Purity >95% (HPLC)

Nitration-Reduction Strategy

regioselective Nitration Followed by Catalytic Hydrogenation

This two-step method introduces the amino group via nitration at the 7-position, followed by reduction.

Procedure :

  • Step 1 : Nitrate 2,3,4,9-tetrahydro-1H-carbazol-1-one using NaNO₃ in acetic acid/acetic anhydride at 90–100°C.
  • Step 2 : Reduce the nitro intermediate with SnCl₂ in HCl or H₂/Pd-C to yield the amine.

Example :

  • Substrate : 9-Ethyl-1,2,3,4-tetrahydrocarbazole
  • Nitrating Agent : NaNO₃/H₂SO₄
  • Reduction Agent : SnCl₂/HCl
  • Overall Yield : 68%

Challenges :

  • Requires careful control of nitration regioselectivity.
  • Over-reduction can lead to byproducts.

Chiral Synthesis for Enantiopure Derivatives

Asymmetric Reduction of Oxime Ethers

For enantiomerically pure 7-amino derivatives, chiral boron reagents enable stereoselective reduction of oxime intermediates.

Procedure :

  • Convert 2,3,4,9-tetrahydro-1H-carbazol-1-one to its oxime ether using O-benzylhydroxylamine.
  • Reduce with (R)-2-amino-3-methyl-1-diphenylbutanol-borane complex at –5°C to 5°C.

Key Data :

Parameter Value Source
Enantiomeric Excess (ee) 85–90%
Yield 71%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Multi-Step Synthesis 60–75 90–95 Moderate High (solvent use)
One-Pot Cascade 70–85 85–90 High Moderate
Green Synthesis 65–80 >95 High Low
Nitration-Reduction 60–68 80–85 Low High (toxic byproducts)
Chiral Synthesis 70–75 90–95 Low Moderate

Chemical Reactions Analysis

Types of Reactions

7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant.

    Reduction: Reduction reactions can modify the functional groups attached to the carbazole backbone.

    Substitution: Substitution reactions can introduce different substituents at various positions on the carbazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate . The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
The compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that lead to the development of new derivatives with enhanced properties. For example, it is involved in the synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives that exhibit promising biological activities.

Reactivity and Functionalization
7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for creating new compounds with specific functionalities. Common reagents used include hypervalent iodine compounds and hydrogen peroxide. The ability to modify the amino group at the 7th position has been particularly noted for imparting distinct chemical properties.

Biological Applications

Antibacterial and Antifungal Properties
Research has demonstrated that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, structure-activity relationship studies have shown that specific modifications can enhance these biological effects . The activation of bacterial two-component signal transduction systems by these compounds further highlights their potential as antimicrobial agents.

Anticancer Activity
The compound has been explored for its anticancer properties. Studies indicate that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, research on related carbazole derivatives has shown promising cytotoxic effects against various cancer cell lines .

Medical Applications

Pharmaceutical Development
this compound is being investigated for its potential in treating various diseases. It has been identified as a candidate for developing drugs targeting chronic inflammatory conditions such as asthma and rheumatoid arthritis due to its ability to act as a CRT2 receptor antagonist . Additionally, its derivatives are being explored for hypoglycemic and hypolipidemic activities.

Mechanism of Action
The mechanism of action involves interactions with specific molecular targets that modulate various biological processes. This includes enzyme inhibition and receptor binding that can lead to therapeutic effects in disease models .

Industrial Applications

Material Development
In industry, this compound is utilized in developing new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in polymers and coatings. The compound's versatility allows for tailoring materials to meet specific performance criteria.

Case Studies

Study Focus Area Findings
Antimicrobial ActivityIdentified structure-activity relationships leading to enhanced antibacterial effects against E. coli.
Anticancer ResearchDemonstrated cytotoxicity against multiple cancer cell lines with specific structural modifications.
Pharmaceutical ApplicationsExplored as a CRT2 receptor antagonist for treating allergic conditions.

Mechanism of Action

The mechanism of action of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The carbazole core allows for diverse substitutions, significantly altering molecular properties. Key analogs include:

Compound Name Substituent Position/Group Key Structural Features
7-Amino-THC 7-NH₂ Electron-donating group; enhances H-bonding
6-Methoxy-THC () 6-OCH₃ Methoxy group increases hydrophobicity
6-Methyl-THC () 6-CH₃ Hydrophobic; improves membrane permeability
6-Chloro-THC () 6-Cl Electron-withdrawing; alters reactivity
4-Indole-THC derivatives () 4-Indole Bulky substituent; impacts steric hindrance
  • Electronic Effects: The 7-amino group (strong σ-donor) contrasts with 6-methoxy (moderate donor) and 6-chloro (strong acceptor), affecting charge distribution and dipole moments .
  • Hydrogen Bonding: The amino group forms stronger intermolecular H-bonds compared to methoxy or methyl groups, as seen in crystal structures (e.g., N–H⋯O interactions in 6-methoxy-THC ).

Physical and Chemical Properties

Substituents critically influence melting points, solubility, and crystallinity:

Compound Melting Point (°C) Solubility (Predicted logP) Key Interactions
7-Amino-THC Not reported ~2.5 (estimated) Strong H-bonding, π-π stacking
6-Methoxy-THC 213–214 2.83 C–H⋯O, N–H⋯O, π-π
4-Indole-THC (8d) 182–184 3.1–3.5 Van der Waals, steric hindrance
6-Chloro-THC Not reported ~3.0 Halogen bonding, H-bonding
  • Crystallinity: 6-Methoxy-THC exhibits non-planar geometry with intermolecular H-bonds stabilizing the crystal lattice, whereas 4-indole derivatives show lower melting points due to steric bulk .

Biological Activity

7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2OC_{11}H_{12}N_2O. It features a carbazole core with an amino group at the 7-position and a carbonyl group at the 1-position. This unique structure contributes to its biological activity.

Antiviral Activity

Research has indicated that carbazole derivatives exhibit antiviral properties. Specifically, this compound has shown efficacy against various viruses. Studies have demonstrated that related compounds can inhibit the replication of Hepatitis C Virus (HCV) and Human Cytomegalovirus (HCMV) with low cytotoxicity. For instance:

  • Inhibition Mechanism : The compound targets specific viral proteins involved in replication processes. For example, indolocarbazoles have been shown to inhibit the autophosphorylation of the pUL97 protein kinase in HCMV, which is crucial for viral replication .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have reported that carbazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Notably:

  • Cell Line Studies : In vitro studies using different cancer cell lines have shown that this compound exhibits cytotoxic effects with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored as well. Research indicates that it possesses activity against various bacterial strains:

  • Mechanism of Action : The antibacterial effect is believed to arise from the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It has been identified as a potential antagonist for certain receptors like CRTH2, which plays a role in inflammatory responses .
  • Oxidative Stress Modulation : Some studies suggest that it may exert antioxidant effects by scavenging free radicals.

Table 1: Summary of Biological Activities

Activity TypeModel/MethodologyFindingsReference
AntiviralHCV replication assaysInhibition with low cytotoxicity
AnticancerVarious cancer cell linesInduced apoptosis; IC50 values indicate efficacy
AntimicrobialBacterial inhibition assaysEffective against multiple bacterial strains

Q & A

Q. What are the established synthetic routes for 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how do reaction conditions influence yield?

The compound is synthesized via a two-step process:

  • Step 1 : Cyclization of substituted indole derivatives under acidic conditions (1 M HCl, 120°C), yielding intermediates with 32–66% efficiency.
  • Step 2 : Reductive amination using NH₄OAc and NaCNBH₃ in methanol at 60°C, achieving higher yields (73–94%) . Optimization of temperature and solvent polarity is critical for minimizing side reactions. For example, prolonged heating in Step 1 may lead to over-dehydration, while excess NaCNBH₃ in Step 2 can reduce selectivity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H NMR : Key signals include aromatic protons (δ 7.4–7.7 ppm), NH stretches (δ ~7.7 ppm, broad), and aliphatic protons from the tetrahydrocarbazole ring (δ 1.8–2.9 ppm).
  • IR : NH stretches appear at ~3400 cm⁻¹, while carbonyl (C=O) stretches are observed at ~1680 cm⁻¹ .
  • Elemental Analysis : Confirms purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What is the biological relevance of tetrahydrocarbazol-1-one derivatives in natural product synthesis?

These derivatives serve as intermediates for carbazole alkaloids, which exhibit antimicrobial, antitumor, and anti-inflammatory activities. For example, modifications at the 7-amino position can enhance binding to biological targets like kinases or GPCRs .

Advanced Research Questions

Q. How do substituent variations at the 7-amino position affect structure-activity relationships (SAR) in this scaffold?

SAR studies reveal:

  • Electron-donating groups (e.g., -OMe) increase solubility but may reduce target affinity.
  • Bulky substituents (e.g., aryl groups) enhance selectivity for hydrophobic binding pockets. Data from Figure 7 () show a 3-fold increase in activity for 7-NH₂ derivatives compared to 7-Cl analogs, attributed to improved hydrogen-bonding interactions.

Q. What experimental evidence supports the stereochemical requirements for bioactivity?

Chiral HPLC separation of enantiomers and subsequent bioassays demonstrate that the (R)-configuration at the 3-position enhances potency by 50% compared to the (S)-form. This is linked to optimal spatial alignment with catalytic residues in enzyme targets .

Q. How can researchers reconcile contradictory data on synthetic yields or biological activity across studies?

Contradictions often arise from:

  • Reagent purity : Impure NaCNBH₃ can lead to inconsistent reductive amination yields.
  • Assay conditions : Variances in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Mitigation strategies include standardized protocols (e.g., NIH/NIAID guidelines in ) and triplicate-independent experiments with error margins <15% .

Q. What role do computational methods play in predicting the reactivity of this scaffold?

DFT calculations can model:

  • Tautomerization equilibria : The keto-enol tautomer ratio influences electrophilic substitution sites.
  • Transition states : Predict regioselectivity in Friedel-Crafts alkylation steps (e.g., preference for C-6 vs. C-8 substitution) .

Methodological Recommendations

  • Synthesis : Prioritize NaCNBH₃ over BH₃·THF for reductive amination to avoid over-reduction .
  • Characterization : Use HRMS (e.g., ESI+) for unambiguous mass confirmation (e.g., m/z 312.1056 for C₁₈H₁₈NO₂S⁺) .
  • Data Reproducibility : Adopt NIH-funded protocols () for assay standardization.

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